REACTION_SMILES
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[CH3:20][C:21]([O-:22])=[O:23].[CH3:24][C:25]([O:26][C:27](=[O:28])[CH3:29])=[O:30].[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[ClH:18].[Na+:19].[OH2:37].[c:1]1([CH:7]2[CH2:8][CH:9]([NH2:17])[CH2:10][c:11]3[cH:12][cH:13][cH:14][cH:15][c:16]32)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH:7]2[CH2:8][CH:9]([NH:17][C:21]([CH3:20])=[O:22])[CH2:10][c:11]3[cH:12][cH:13][cH:14][cH:15][c:16]32)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
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NC1Cc2ccccc2C(c2ccccc2)C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1Cc2ccccc2C(c2ccccc2)C1
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Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NC1Cc2ccccc2C(c2ccccc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |